molecular formula C16H42N4O3Si2 B12701754 N,N''-((1,3-Dimethoxy-1,3-dimethyldisiloxane-1,3-diyl)bis(2-methylpropane-3,1-diyl))bis(ethylenediamine) CAS No. 84962-97-0

N,N''-((1,3-Dimethoxy-1,3-dimethyldisiloxane-1,3-diyl)bis(2-methylpropane-3,1-diyl))bis(ethylenediamine)

Cat. No.: B12701754
CAS No.: 84962-97-0
M. Wt: 394.70 g/mol
InChI Key: RCLQBSUUGYLAEP-UHFFFAOYSA-N
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Description

N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) is a complex organosilicon compound with the molecular formula C16H42N4O3Si2. This compound is characterized by its unique structure, which includes a disiloxane core flanked by ethylenediamine groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) typically involves the reaction of 1,3-dimethoxy-1,3-dimethyldisiloxane with 2-methylpropane-3,1-diyl bis(ethylenediamine) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disiloxane derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the ethylenediamine moieties .

Scientific Research Applications

N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) exerts its effects is primarily through its ability to form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry, where it can influence the reactivity and stability of metal complexes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A simpler analog with similar coordination properties but lacking the disiloxane core.

    1,3-Dimethoxy-1,3-dimethyldisiloxane: Shares the disiloxane core but lacks the ethylenediamine groups.

    Bis(2-aminoethyl)disiloxane: Another related compound with similar structural features.

Uniqueness

N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) is unique due to its combination of a disiloxane core and ethylenediamine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination environments and stability .

Properties

CAS No.

84962-97-0

Molecular Formula

C16H42N4O3Si2

Molecular Weight

394.70 g/mol

IUPAC Name

N'-[3-[[[3-(2-aminoethylamino)-2-methylpropyl]-methoxy-methylsilyl]oxy-methoxy-methylsilyl]-2-methylpropyl]ethane-1,2-diamine

InChI

InChI=1S/C16H42N4O3Si2/c1-15(11-19-9-7-17)13-24(5,21-3)23-25(6,22-4)14-16(2)12-20-10-8-18/h15-16,19-20H,7-14,17-18H2,1-6H3

InChI Key

RCLQBSUUGYLAEP-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN)C[Si](C)(OC)O[Si](C)(CC(C)CNCCN)OC

Origin of Product

United States

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